

15-Bromopentadecanoic Acid: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 15-Bromopentadecanoic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

15-Bromopentadecanoic acid is a bifunctional long-chain fatty acid that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a terminal carboxylic acid and a primary alkyl bromide, allows for orthogonal functionalization, making it an ideal starting material for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **15-bromopentadecanoic acid**, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Chemical and Physical Properties

15-Bromopentadecanoic acid is a white to off-white solid at room temperature. Its bifunctional nature, possessing both a nucleophilic carboxylate (upon deprotonation) and an electrophilic alkyl bromide, dictates its reactivity and utility in synthesis.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₉ BrO ₂	--INVALID-LINK--
Molecular Weight	321.30 g/mol	--INVALID-LINK--
Melting Point	66-69 °C	--INVALID-LINK--
Boiling Point	409.4 °C at 760 mmHg	--INVALID-LINK--
Appearance	White to off-white solid	--INVALID-LINK--
Storage	Sealed in dry, Room Temperature	--INVALID-LINK--

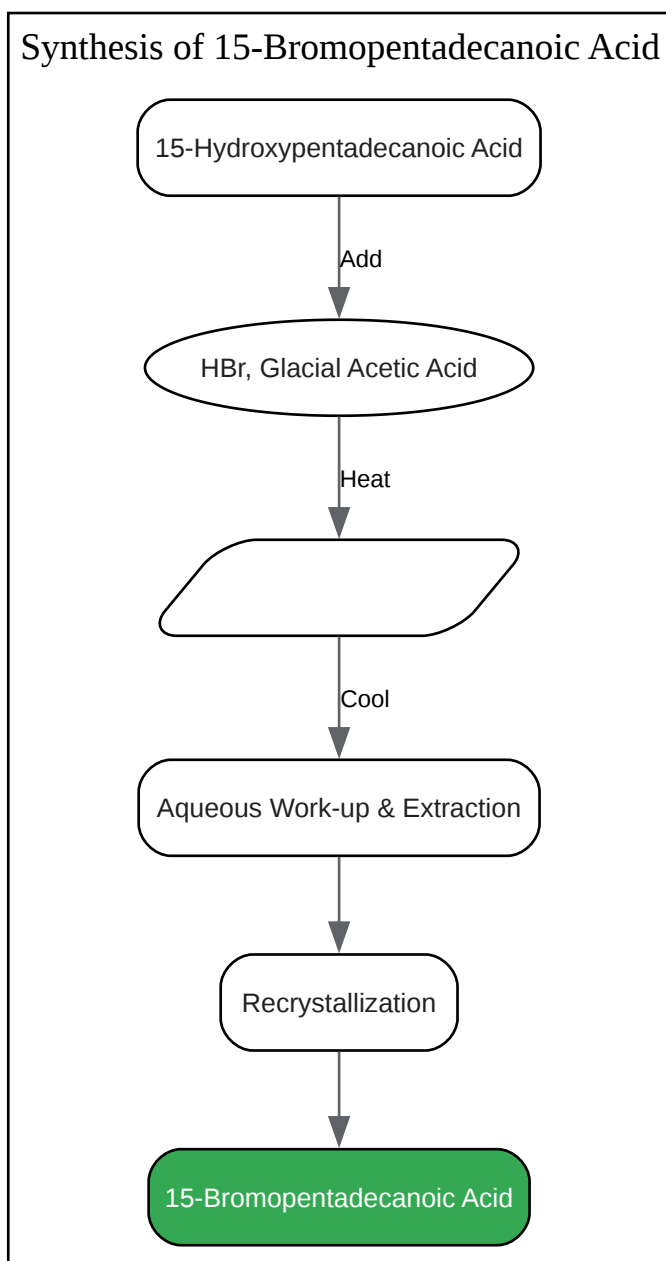
Synthesis of 15-Bromopentadecanoic Acid

A common and efficient method for the synthesis of **15-bromopentadecanoic acid** involves the bromination of 15-hydroxypentadecanoic acid.

Experimental Protocol: Synthesis from 15-Hydroxypentadecanoic Acid[1]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 15-hydroxypentadecanoic acid (1.0 eq) in a mixture of 48% hydrobromic acid (excess) and glacial acetic acid.
- **Reaction:** Heat the mixture to reflux and maintain for 10-15 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude **15-bromopentadecanoic acid**. Further purification can be achieved by recrystallization.

A representative workflow for the synthesis of **15-bromopentadecanoic acid**.



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Caption: Synthetic route to **15-bromopentadecanoic acid**.

Applications in Organic Synthesis

The dual functionality of **15-bromopentadecanoic acid** makes it a versatile precursor for a wide range of organic molecules. The carboxylic acid can undergo esterification, amidation,

and reduction, while the alkyl bromide is amenable to nucleophilic substitution and coupling reactions.

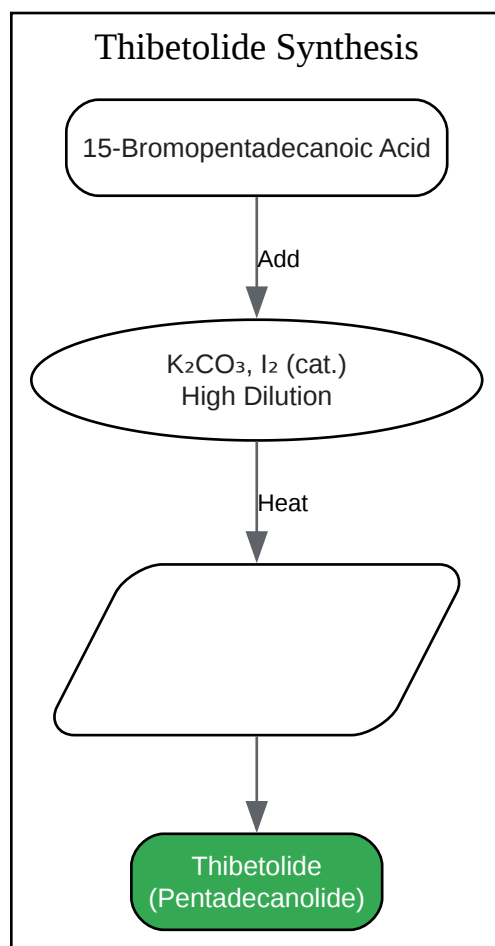
Synthesis of Macrocyclic Lactones (Thibetolide)

15-Bromopentadecanoic acid is a key precursor in the synthesis of macrocyclic lactones, such as Thibetolide (pentadecanolide), a valuable fragrance ingredient. The synthesis involves an intramolecular cyclization.

- **Reaction Setup:** Dissolve **15-bromopentadecanoic acid** (1.0 eq) in a large volume of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
- **Cyclization:** Add a base, such as potassium carbonate (excess), and a catalytic amount of iodine. Heat the mixture to around 80-120 °C for 6-10 hours. The high dilution conditions favor intramolecular cyclization over intermolecular polymerization.
- **Work-up:** After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove inorganic salts.
- **Purification:** The crude product is purified by vacuum distillation or column chromatography to yield Thibetolide.

Reactant	Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)
15-Bromopentadecanoic acid	K ₂ CO ₃ , I ₂ (cat.)	DMSO	80-120	6-10	~60-70

A generalized pathway for the synthesis of Thibetolide.



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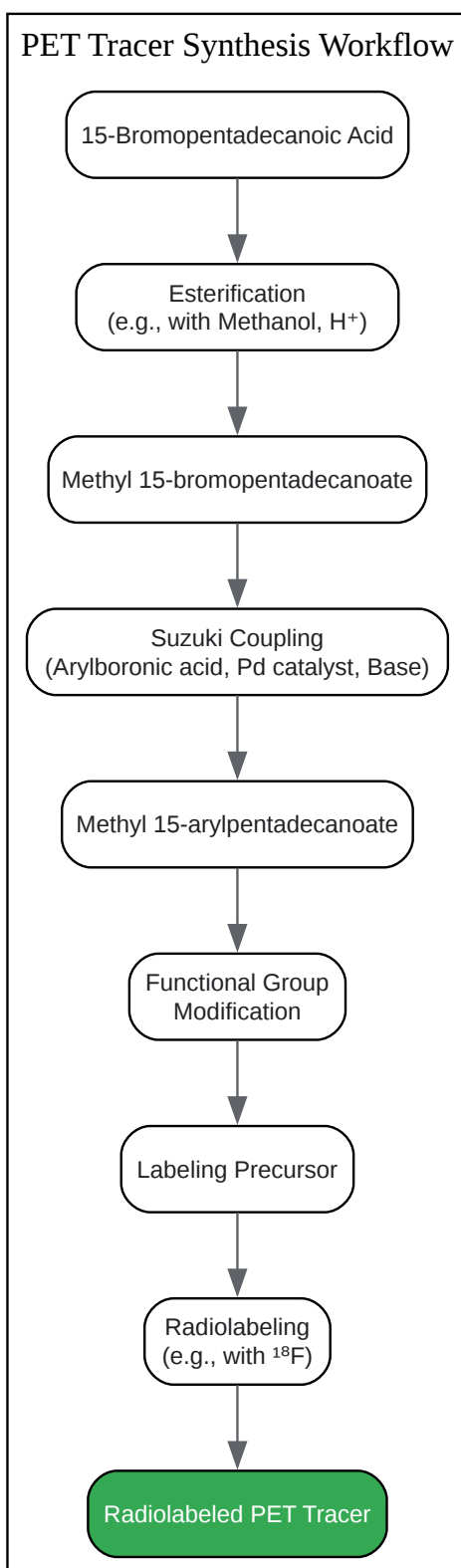
Caption: Intramolecular cyclization to form Thibetolide.

Synthesis of Radiolabeled PET Tracers

15-Bromopentadecanoic acid and its derivatives are used in the synthesis of radiolabeled fatty acids for positron emission tomography (PET) imaging, particularly for studying myocardial metabolism.^{[1][2]}

This multi-step synthesis involves the initial protection of the carboxylic acid, followed by a Suzuki coupling to introduce an aryl group, and subsequent modifications to incorporate the radioisotope.

Workflow for the synthesis of a radiolabeled PET tracer.



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Caption: Multi-step synthesis of a PET tracer.

- **Reaction Setup:** Dissolve **15-bromopentadecanoic acid** (1.0 eq) in an excess of methanol.
- **Catalysis:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
- **Reaction:** Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- **Work-up:** Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Remove the excess methanol under reduced pressure. Extract the product with an organic solvent.
- **Purification:** Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain methyl 15-bromopentadecanoate.

Synthesis of ω -Functionalized Fatty Acids

The terminal bromine atom can be readily displaced by various nucleophiles to introduce a wide range of functional groups at the ω -position.

15-Aminopentadecanoic acid is a precursor for the synthesis of polyamides like Nylon-15.

- **Azide Substitution:** Dissolve **15-bromopentadecanoic acid** (1.0 eq) in a suitable solvent like DMF. Add sodium azide (NaN_3 , excess) and heat the mixture (e.g., 60-80 °C) for several hours. After cooling, the reaction mixture is worked up by pouring into water and extracting the product.
- **Reduction:** The resulting 15-azidopentadecanoic acid is then reduced to the corresponding amine. This can be achieved through various methods, such as catalytic hydrogenation (H_2 , Pd/C) or using a reducing agent like lithium aluminum hydride (LiAlH_4) followed by an acidic workup.

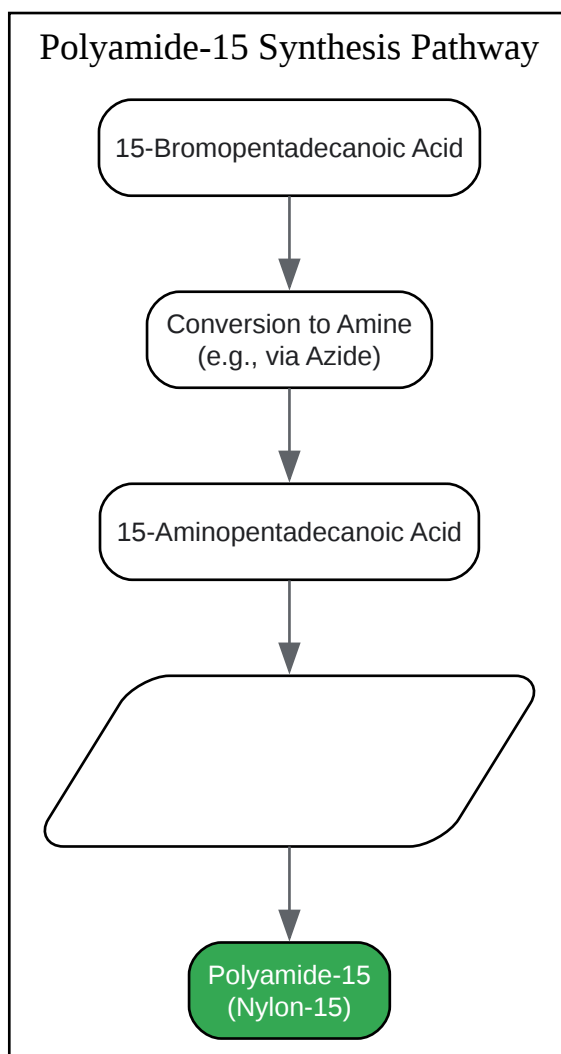
Step	Reagents	Solvent	Temperature (°C)
1. Azidation	NaN_3	DMF	60-80
2. Reduction	H_2 , Pd/C or LiAlH_4	Various	Room Temp. to Reflux

- **Alkoxide Formation:** Prepare the desired alkoxide by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF).
- **Etherification:** Add a solution of **15-bromopentadecanoic acid** (or its ester for better solubility and to avoid reaction with the base) in an anhydrous solvent to the alkoxide solution. The reaction is typically stirred at room temperature or gently heated to drive it to completion.
- **Work-up and Purification:** The reaction is quenched with water, and the product is extracted with an organic solvent. If the ester was used, it can be hydrolyzed back to the carboxylic acid under basic or acidic conditions. Purification is achieved by chromatography or recrystallization.

Potential Application in Polymer Synthesis

Through conversion to 15-aminopentadecanoic acid, **15-bromopentadecanoic acid** serves as an indirect monomer for the synthesis of polyamide-15 (Nylon-15). The polymerization of ω -amino acids can be achieved through melt polycondensation.

Logical relationship for the synthesis of Polyamide-15.



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References

- 1. Preparation and evaluation of $^{99m}\text{Tc}(\text{CO})_3$ -labeled pentadecanoic acid derivative and its suspension in lipiodol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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